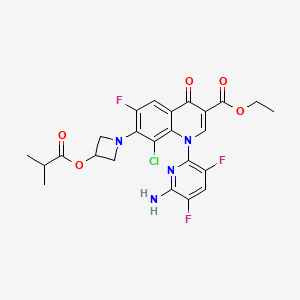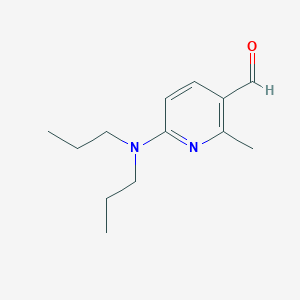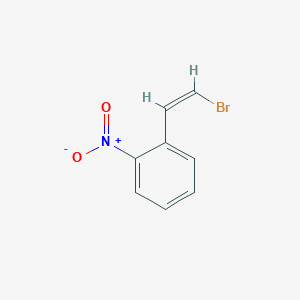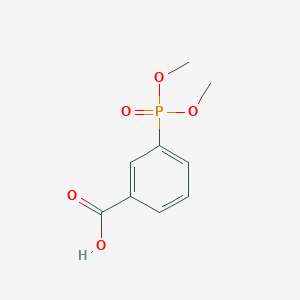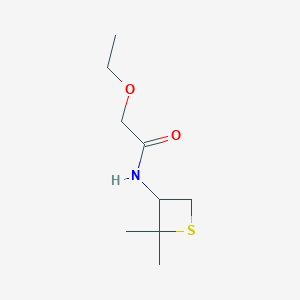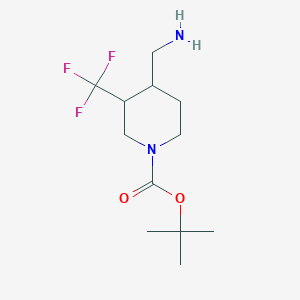![molecular formula C8H10N2O B15228496 (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)
(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a fused furan and pyridine ring system, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, various oxidizing agents for oxidation, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic systems.
Industry: Its unique structural features make it a candidate for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine involves its interaction with molecular targets such as nicotinic receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways . This interaction can lead to changes in neurotransmitter release and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydrofuro[2,3-b]pyridine: A closely related compound with similar structural features but different functional groups.
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Another related compound with a fused pyrrole and pyridine ring system.
Uniqueness
(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine is unique due to its specific arrangement of the furan and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2,3-dihydrofuro[3,2-b]pyridin-5-ylmethanamine |
InChI |
InChI=1S/C8H10N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-2H,3-5,9H2 |
InChI-Schlüssel |
XEWYSEPXQZJGMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1N=C(C=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


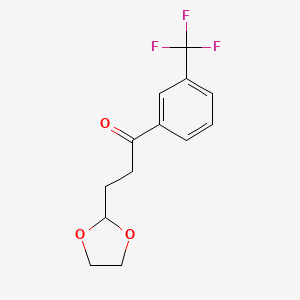

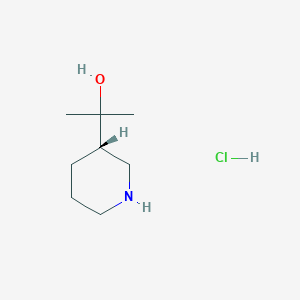
![2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine](/img/structure/B15228430.png)
![3-Cyclopropyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B15228431.png)
